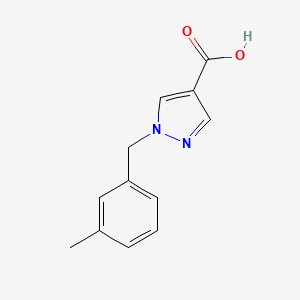

1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid

Description

1-(3-Methylbenzyl)-1H-pyrazole-4-carboxylic acid (CAS: 1006494-81-0) is a pyrazole-based carboxylic acid derivative with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . The compound features a pyrazole ring substituted at the 1-position with a 3-methylbenzyl group and a carboxylic acid moiety at the 4-position.

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-3-2-4-10(5-9)7-14-8-11(6-13-14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGWCCZEAHKYKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylbenzyl)-1H-pyrazole-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylbenzylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the desired carboxylic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic ring and pyrazole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction could produce pyrazole-4-methanol.

Scientific Research Applications

1-(3-Methylbenzyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Bioisosteric Replacements : Replacing the carboxylic acid with a carbaldehyde (as in 4a-e) reduces acidity but retains antioxidant activity .

Biological Activity

1-(3-Methylbenzyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1006494-81-0) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazones with carboxylic acid derivatives. The compound is characterized using various spectroscopic techniques such as NMR and IR spectroscopy, confirming its structure and purity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown activity against colorectal RKO carcinoma cells, ovarian adenocarcinoma (A2780), leukemia (P388), and lung carcinoma (A549) cells. The mechanism appears to involve the induction of apoptosis and autophagy pathways, with notable upregulation of the p21 protein associated with cell cycle arrest .

Antioxidant Activity

The compound has been evaluated for its radical scavenging activity using the DPPH assay. Results indicate that it possesses strong antioxidant properties, outperforming ascorbic acid in certain derivatives, which suggests potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, this compound has been reported to exhibit anti-inflammatory effects. Studies have shown that it can reduce inflammation in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

The biological effects of this compound are attributed to its interaction with specific molecular targets. These include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Signaling Pathways : It modulates key signaling pathways related to cell growth and apoptosis, particularly through the activation of pro-autophagic proteins like LC3 II .

Case Studies

Several studies have documented the biological activity of this compound:

- Cytotoxicity Study :

- Antioxidant Activity Assessment :

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Antioxidant | Apoptosis induction, Enzyme inhibition |

| Pyrazole derivatives | Varies by substitution | Generally similar mechanisms involving enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes for 1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid?

Answer: The synthesis typically involves a multi-step protocol:

- Step 1: Condensation of 3-methylbenzylamine with a carbonyl precursor (e.g., ethyl acetoacetate) to form a hydrazone intermediate.

- Step 2: Cyclization with hydrazine hydrate under reflux to construct the pyrazole ring.

- Step 3: Hydrolysis of the ester group (e.g., methyl or ethyl ester) to yield the carboxylic acid derivative.

Q. How is the structural identity of this compound verified?

Answer: Combined spectroscopic and crystallographic methods are employed:

- NMR Spectroscopy:

- X-ray Crystallography: Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm stereoelectronic effects .

Advanced Research Questions

Q. What computational approaches are used to predict biological interactions of this compound?

Answer:

- Molecular Docking: Utilized to model interactions with enzyme active sites (e.g., xanthine oxidase or prolyl hydroxylases).

- Software: AutoDock Vina or Schrödinger Suite.

- Key Findings: The pyrazole ring and carboxylic acid group form hydrogen bonds with catalytic residues (e.g., Arg880 in xanthine oxidase) .

- DFT Calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity in substitution reactions .

Q. How does this compound inhibit enzymatic activity in mechanistic studies?

Answer:

- Enzyme Kinetics: Steady-state inhibition assays reveal mixed-type inhibition for targets like xanthine oxidoreductase (XOR).

- Kᵢ Values: Sub-nanomolar affinity (e.g., Kᵢ = 0.6 nM for XOR), determined via Lineweaver-Burk plots .

- Mechanistic Insight: The carboxylic acid group chelates metal ions (e.g., Mo⁶⁺ in XOR’s molybdopterin center), disrupting electron transfer .

Q. What strategies resolve contradictions in reported biological activity data?

Answer:

- Meta-Analysis: Compare studies using standardized assay conditions (e.g., pH, temperature, cell lines).

- Structural Analog Testing: Evaluate positional isomers (e.g., 1-(4-methylbenzyl) vs. 1-(3-methylbenzyl)) to isolate substituent effects .

- Dose-Response Curves: Identify non-linear relationships between concentration and activity (e.g., biphasic effects due to off-target binding) .

Methodological Guidance

Q. How to optimize reaction conditions for scaled-up synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.